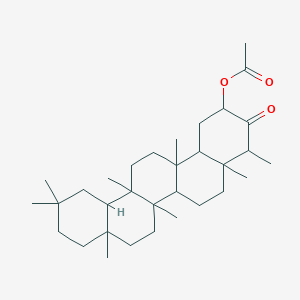
2H-1-Benzopyran-2-one, 6-chloro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 6-chloro-4-methyl- is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its unique chemical structure, which includes a benzopyran ring system with a chlorine atom at the 6th position and a methyl group at the 4th position. It has various applications in scientific research and industry due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- can be achieved through several methods. One common approach involves the reaction of 6-chloro-4-methylcoumarin with appropriate reagents under controlled conditions. For instance, a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis has been reported . This method allows for the selective synthesis of 2H-1-benzopyran-2-one derivatives by adjusting parameters such as solvent, water content, and temperature.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 6-chloro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: Chlorine and methyl groups can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 6-chloro-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for studying enzyme activities and interactions with biological molecules.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: Similar structure but lacks the chlorine atom at the 6th position.
2H-1-Benzopyran-2-one, 6-chloro-7-hydroxy-4-(methoxymethyl-): Contains additional functional groups that modify its properties.
Uniqueness
2H-1-Benzopyran-2-one, 6-chloro-4-methyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
24145-78-6 |
|---|---|
Molekularformel |
C10H7ClO2 |
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
6-chloro-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 |
InChI-Schlüssel |
QCRDBIMUDSBUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)

![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)


![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)

![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
